(2-Nonen-1-yl)succinic anhydride
Overview
Description
(2-Nonen-1-yl)succinic anhydride, also known as nonenylsuccinic anhydride, is a chemical compound with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol . This compound is widely utilized in research settings for its unique properties in modifying biomolecules. It acts as a reactive electrophile, facilitating covalent modifications on nucleophiles such as thiols present in proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonen-1-yl)succinic anhydride typically involves the reaction of maleic anhydride with nonene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Maleic anhydride+Nonene→(2-Nonen-1-yl)succinic anhydride
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Nonen-1-yl)succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form (2-Nonen-1-yl)succinic acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under mild conditions.
Aminolysis: Conducted in the presence of amines at room temperature or slightly elevated temperatures.
Alcoholysis: Performed with alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: (2-Nonen-1-yl)succinic acid.
Aminolysis: Amides of (2-Nonen-1-yl)succinic acid.
Alcoholysis: Esters of (2-Nonen-1-yl)succinic acid.
Scientific Research Applications
(2-Nonen-1-yl)succinic anhydride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the modification of biomolecules and the synthesis of complex organic compounds.
Biology: Employed in the labeling of proteins and nucleic acids to study their structure and function.
Medicine: Utilized in the development of novel drug delivery systems and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Nonen-1-yl)succinic anhydride involves its reactivity as an electrophile. It reacts with nucleophiles such as thiols, amines, and hydroxyl groups, forming covalent bonds. This reactivity is harnessed in various applications, including protein labeling and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- Dodecenylsuccinic anhydride
- Octenylsuccinic anhydride
- Maleic anhydride
- Citraconic anhydride
Uniqueness
(2-Nonen-1-yl)succinic anhydride is unique due to its specific reactivity with nucleophiles, making it a valuable tool in chemical biology. Its ability to modify biomolecules selectively and efficiently sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[(E)-non-2-enyl]oxolane-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h7-8,11H,2-6,9-10H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMXGTDNUHWJCZ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC1CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CC1CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338823 | |
Record name | Dihydro-3-(2-nonenyl)-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64545-80-8 | |
Record name | Dihydro-3-(2-nonenyl)-2,5-furandione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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